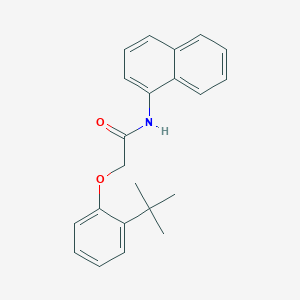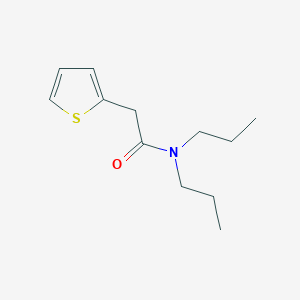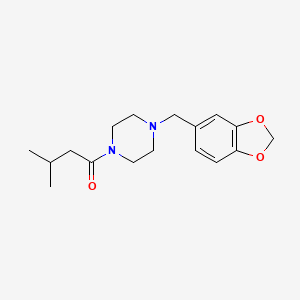
2-(2-tert-butylphenoxy)-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide involves various complex chemical reactions. For example, the highly enantioselective synthesis of related compounds is achieved through catalytic Michael addition, using phosphazene bases and specific quaternary ammonium salts (Yeon-Ju Lee et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide, such as o-(1-naphthyl)phenols, has been synthesized and studied. The reaction of these phenols with specific compounds produces monosubstitution products, indicating a complex molecular structure influenced by phenol substituents (P. N. Riley et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving tert-butylphenol and α-naphthol have been synthesized and studied, highlighting their reaction mechanisms and the resulting polymer structures. This research provides insight into the chemical properties and reactions of compounds similar to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide (R. Soda, 1961).
Physical Properties Analysis
The physical properties of related compounds, such as N-(2-Hydroxyphenyl)acetamide, reveal the effects of various parameters like solvent and temperature on their synthesis. This analysis is crucial for understanding the physical behavior of 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide (Deepali B Magadum & G. Yadav, 2018).
Chemical Properties Analysis
The chemical properties of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide, such as p-tert-butylcalix[4]arenetetrakis(N,N-diethylacetamide), have been studied using DFT calculations. This research reveals the binding of the hydroxonium ion to the ligand, indicating complex chemical interactions (J. Dybal, E. Makrlík, & P. Vaňura, 2007).
Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the utility of specific acetylation techniques in pharmaceutical development. Employing Novozym 435 as a catalyst, this method highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for high selectivity and efficiency in drug synthesis processes (Magadum & Yadav, 2018).
Synthesis of Aryloxypropenoates and Arylacrylates
The nucleophilic addition to alkyl propiolates resulting in alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates showcases a synthetic route for creating compounds with potential applications in polymer and materials science. This process, involving 1-naphthol and tert-butyl propiolate, among others, underlines the versatility of aryloxypropenoates and arylacrylates in chemical synthesis (Yavari et al., 2005).
Antioxidant Activities of Phenols and Catechols
Research on the antioxidant activities of phenols and catechols, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), provides insights into the chemical basis of antioxidant properties and their potential applications in food preservation, cosmetics, and pharmaceuticals. These studies explore the mechanisms behind antioxidant activities and the impact of solvent effects, offering a foundation for developing more effective antioxidant compounds (Barclay et al., 1999).
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)18-12-6-7-14-20(18)25-15-21(24)23-19-13-8-10-16-9-4-5-11-17(16)19/h4-14H,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXNZIJYSJCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)



![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)
phosphinic acid](/img/structure/B5595561.png)
![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)